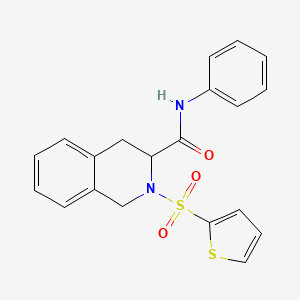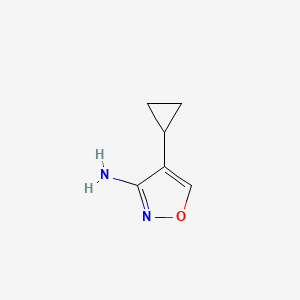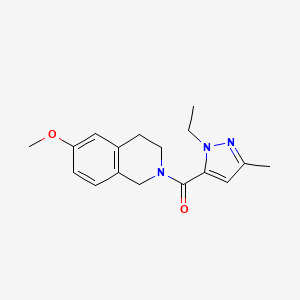![molecular formula C11H15FIN3S B2757003 N-({[(2-fluoroanilino)(methylsulfanyl)methylene]amino}methylene)-N-methylmethanaminium iodide CAS No. 321385-83-5](/img/structure/B2757003.png)
N-({[(2-fluoroanilino)(methylsulfanyl)methylene]amino}methylene)-N-methylmethanaminium iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-({[(2-fluoroanilino)(methylsulfanyl)methylene]amino}methylene)-N-methylmethanaminium iodide” is a chemical compound with the CAS number 321385-83-5 . It is used for research and development purposes .
Molecular Structure Analysis
The molecular formula of this compound is C11H15FIN3S, and it has a molecular weight of 367.22 . The structure likely involves a fluoroanilino group and a methylsulfanyl group linked by a methylene bridge, but without more specific information or a visual representation, it’s difficult to provide a detailed analysis of the molecular structure.Applications De Recherche Scientifique
Synthesis and Characterization
- Research on anhydrous 1-methylhexamethylenetetramine (also referred to as N-methylurotropinium or methylhexaminium) fluoride has led to the synthesis of potential cryptand systems. These systems, characterized by multinuclear NMR and vibrational spectroscopy, demonstrate the versatility of using halogen exchange reactions and self-assembling synthesis for creating complex structures with potential applications in host-guest chemistry and molecular encapsulation (Gnann et al., 1997).
Bioconjugation and Imaging
- The development of F-18 fluorobenzyl analogues for neuroimaging agents showcases the integration of fluorinated compounds into biological studies. These compounds, due to their in vitro and in vivo properties, are attractive for groups lacking C-11 synthesis capabilities, illustrating the potential of fluorinated compounds in enhancing the tools available for neuroscience research (Garg et al., 2007).
Functional Materials
- The molecular engineering of asymmetrically functionalized naphthalene diimide (NDI) into green-fluorescent and conducting layered hierarchical 2D nanosheets has been reported. These materials exhibit unique chiral and crystalline molecular packing, demonstrating the utility of fluorinated compounds in the development of advanced materials with potential applications in sensing, electronics, and photonics (Pandeeswar & Govindaraju, 2013).
Chemical Reactions and Mechanisms
- Studies on direct trifluoromethylthiolation of aryl halides using methyl fluorosulfonyldifluoroacetate and sulfur under catalyst-free conditions offer insights into novel synthetic routes. Such reactions expand the toolkit available for the synthesis of fluorinated compounds, highlighting the potential for developing new chemical transformations and materials (Chen & Duan, 1993).
Safety and Hazards
Propriétés
IUPAC Name |
[[(2-fluoroanilino)-methylsulfanylmethylidene]amino]methylidene-dimethylazanium;iodide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FN3S.HI/c1-15(2)8-13-11(16-3)14-10-7-5-4-6-9(10)12;/h4-8H,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWWFERSZFOPKGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](=CN=C(NC1=CC=CC=C1F)SC)C.[I-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15FIN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![methyl (4Z)-1-[2-(3,4-dimethoxyphenyl)ethyl]-4-[(4-heptylphenyl)methylidene]-2-methyl-5-oxopyrrole-3-carboxylate](/img/structure/B2756923.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetamide](/img/structure/B2756924.png)

![tert-Butyl N-[[4-(aminomethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methyl]carbamate](/img/structure/B2756928.png)
![N-(4-chloro-2-fluorophenyl)-2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2756929.png)

![2-[4-[(2-Methylpropan-2-yl)oxycarbonylamino]oxan-2-yl]acetic acid](/img/structure/B2756934.png)
![N-[1-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]quinoline-2-carboxamide](/img/structure/B2756935.png)

![ethyl 2-[[(E)-3-(4-butoxy-3-methoxyphenyl)-2-cyanoprop-2-enoyl]amino]-4,5-dimethylthiophene-3-carboxylate](/img/structure/B2756938.png)
![2-[1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-methylacetamide](/img/structure/B2756939.png)
![N-(4-(N-(3,4-dimethylisoxazol-5-yl)sulfamoyl)phenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2756942.png)